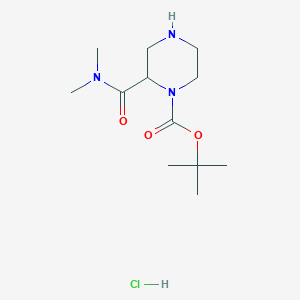![molecular formula C11H12BrClN2 B15063525 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride CAS No. 1363405-80-4](/img/structure/B15063525.png)
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by a bromine atom attached to the indole ring, which is fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride typically involves the use of anilines and 3-chlorocyclopentaene. The reaction conditions often include the use of acid catalysts to facilitate the formation of the desired product. For instance, the synthesis can involve the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
- 7-Bromo-2-naphthol
- N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with various substituents.
Uniqueness
What sets 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride apart is its unique structure, which combines the indole and cyclopentane rings with a bromine substituent.
Propiedades
Número CAS |
1363405-80-4 |
|---|---|
Fórmula molecular |
C11H12BrClN2 |
Peso molecular |
287.58 g/mol |
Nombre IUPAC |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10;/h1-3,7,14H,4-5,13H2;1H |
Clave InChI |
ITVMLJDFGQJFGY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


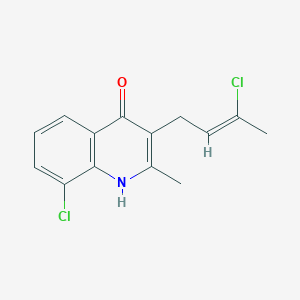
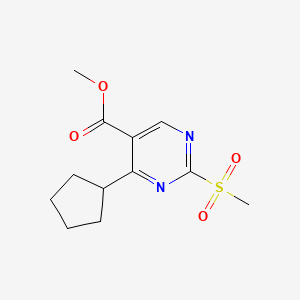
![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)

![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)

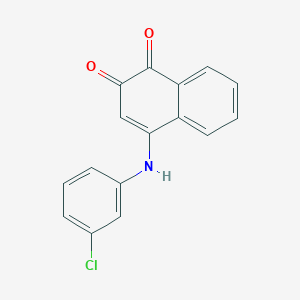
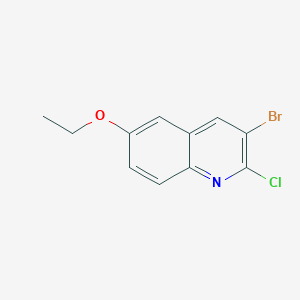
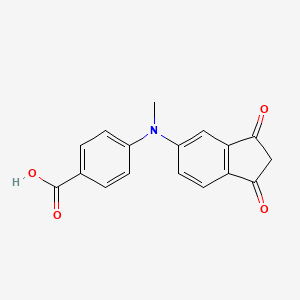
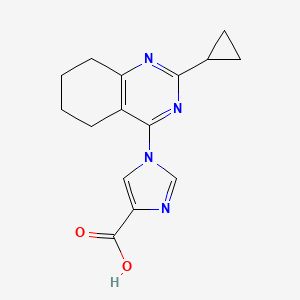
![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)

